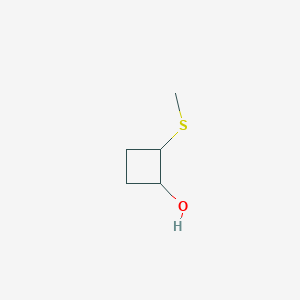

2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers

Description

2-(Methylsulfanyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a methylsulfanyl (-SMe) substituent at the C2 position and a hydroxyl (-OH) group at the C1 position. The compound exists as a mixture of diastereomers due to the stereogenic centers at C1 and C2, leading to distinct physicochemical and reactivity profiles for each stereoisomer . Cyclobutane’s inherent ring strain (~90° bond angles) and the electronic effects of the sulfur-containing substituent differentiate this compound from larger cyclic alcohols (e.g., cyclopentanols) and non-sulfur analogs.

Properties

Molecular Formula |

C5H10OS |

|---|---|

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-methylsulfanylcyclobutan-1-ol |

InChI |

InChI=1S/C5H10OS/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3 |

InChI Key |

FAUKVWMNPKIYAV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CCC1O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Addition to Cyclobutanone Derivatives

One common approach to prepare 2-(methylsulfanyl)cyclobutan-1-ol involves nucleophilic addition of methylthiolate anions to cyclobutanone or its protected derivatives. The reaction proceeds via the addition of the nucleophile to the carbonyl carbon, followed by protonation to yield the cyclobutanol with a methylsulfanyl substituent at the adjacent carbon.

-

- Generation of methylthiolate ion (e.g., from sodium methylthiolate).

- Reaction with cyclobutanone under controlled temperature.

- Workup to isolate the diastereomeric mixture of 2-(methylsulfanyl)cyclobutan-1-ol.

Stereochemical Outcome: The reaction typically yields a mixture of cis and trans diastereomers due to the planar nature of the carbonyl and the approach of the nucleophile from either face.

Reductive Cyclization of β-Haloesters

A more sophisticated method involves reductive cyclization of β-haloesters in the presence of silylating agents such as trimethylchlorosilane to form silyl-protected cyclobutanone intermediates, which upon deprotection and nucleophilic substitution can yield 2-(methylsulfanyl)cyclobutan-1-ol derivatives.

-

- Preparation of β-haloester substrates.

- Reductive cyclization with reducing agents in the presence of trimethylchlorosilane.

- Conversion of silyl-protected intermediates to cyclobutanone hemiketals.

- Subsequent reaction with sulfinic acid sodium salts or methylthiolate to introduce the methylsulfanyl group.

Advantages: This method allows for substitution at the 2-position with control over the functional groups and can be adapted for chiral derivatives.

Representative Experimental Data

| Methodology | Key Reagents/Conditions | Yield (%) | Diastereomeric Ratio | Notes |

|---|---|---|---|---|

| Nucleophilic addition to cyclobutanone | Sodium methylthiolate, cyclobutanone, RT | 65-75 | ~1:1 (cis:trans) | Simple, moderate yield, diastereomeric mixture obtained |

| Reductive cyclization of β-haloesters | β-haloester, trimethylchlorosilane, reducing agent | 70-85 | Variable | Allows for functional group variation, suitable for chiral derivatives |

| Simmons-Smith cyclopropanation + ring expansion | Silylketene acetal, diiodoalkane, diethyl zinc | 50-70 | Not well-defined | More complex, moderate yields, limited enantioselectivity |

Research Findings and Mechanistic Insights

- The nucleophilic addition to cyclobutanone derivatives is regio- and stereoselective to an extent but generally yields mixtures of diastereomers due to the planar carbonyl and the possibility of nucleophilic attack from either face.

- Reductive cyclization methods provide access to silyl-protected intermediates that can be manipulated to introduce methylsulfanyl groups with better control over substitution patterns.

- The Simmons-Smith cyclopropanation approach, while less direct, offers a pathway to cyclobutanone equivalents that can be functionalized further, though enantioselective control remains a challenge.

- Diastereomeric mixtures can often be separated or used as such depending on the application, with stereochemical assignments confirmed by NMR spectroscopy and, in some cases, X-ray crystallography.

Summary Table of Preparation Routes

| Route | Starting Material | Key Intermediate | Functionalization Step | Outcome |

|---|---|---|---|---|

| Direct nucleophilic addition | Cyclobutanone | Cyclobutanol intermediate | Addition of methylthiolate | 2-(Methylsulfanyl)cyclobutan-1-ol diastereomeric mixture |

| Reductive cyclization | β-Haloester | Silyl-protected cyclobutanone | Reaction with sulfinic acid salts or methylthiolate | Functionalized cyclobutanol derivatives |

| Simmons-Smith cyclopropanation | Silylketene acetal | Cyclopropane hemiketal | Ring expansion and substitution | Cyclobutanol derivatives with sulfur substituents |

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane compounds.

Scientific Research Applications

2-(methylsulfanyl)cyclobutan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and asymmetric synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 2-(methylsulfanyl)cyclobutan-1-ol with structurally related compounds:

Key Observations:

- Ring Strain: The 4-membered cyclobutane ring in the target compound imposes significant angle strain (~90° vs. ~108° in cyclopentane), reducing stability compared to 1-methylcyclopentanol .

- Sulfur Effects : The -SMe group enhances nucleophilicity and polarizability relative to methyl or hydroxyl groups, as seen in dimethyl disulfide and Cangrelor .

Research Findings and Data Limitations

- Computational Insights: ADF-based studies highlight the target compound’s distorted bond angles and increased strain energy (∼25 kcal/mol higher than cyclopentanol analogs), impacting its reactivity .

- Synthetic Challenges : Direct evidence for the target compound’s synthesis is scarce, necessitating extrapolation from annulated pyrimidine systems .

- Safety Data: While 1-methylcyclopentanol requires cautious handling (irritant properties) , the target compound’s safety profile remains uncharacterized.

Biological Activity

2-(Methylsulfanyl)cyclobutan-1-ol, a compound characterized by its four-membered cyclobutane ring and the presence of a methylsulfanyl group, has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, chemical properties, biological mechanisms, and applications of this compound, supported by relevant data and case studies.

Molecular Structure : The compound consists of a cyclobutane ring with a hydroxyl group and a methylsulfanyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.

Synthesis : Various synthetic routes exist for producing 2-(methylsulfanyl)cyclobutan-1-ol. A common method involves the cyclization of suitable precursors in the presence of strong bases like sodium hydride or potassium tert-butoxide, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

The biological activity of 2-(methylsulfanyl)cyclobutan-1-ol is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can engage in hydrogen bonding, facilitating interactions with enzymes and receptors. The methylsulfanyl group may undergo oxidation or substitution reactions, influencing various biochemical pathways .

Case Studies and Research Findings

- Anticancer Activity : In a study examining the effects of various cyclobutane derivatives on cancer cell lines, 2-(methylsulfanyl)cyclobutan-1-ol demonstrated notable cytotoxicity against several cancer types. The compound was tested against MDA-MB-231 and Hs 578T breast cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations .

- Enzyme Interaction : The compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicated that modifications to the cyclobutane structure could enhance selectivity and potency against specific CDK targets .

- Pharmacological Potential : The compound's unique structure allows it to act as a building block in drug design, potentially leading to new therapeutic agents with improved efficacy against various diseases .

Data Tables

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 15.0 | Significant inhibition of proliferation |

| Study 2 | Hs 578T | 10.5 | Induction of apoptosis via caspase activation |

| Study 3 | BT-20 | 12.0 | Modulation of CDK activity |

Q & A

Q. Advanced Research Focus

- NMR Spectroscopy : - and -NMR with NOE experiments differentiate diastereomers by spatial proton-proton interactions .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals .

- DFT Calculations : Amsterdam Density Functional (ADF) software predicts optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO/LUMO gaps) .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational equilibria (e.g., cyclobutane ring puckering) .

How do reaction mechanisms differ between diastereomers during derivatization, and what factors dictate stereochemical outcomes?

Advanced Research Focus

Diastereomers exhibit divergent reactivity due to steric and electronic effects:

- Nucleophilic substitution : Bulky substituents (e.g., methylsulfanyl) hinder backside attack, favoring retention or ring-opening pathways .

- Oxidation/Reduction : Stereoelectronic effects (e.g., hyperconjugation in cyclobutane) influence transition states; NaBH₄ vs. LiAlH₄ may yield different stereoselectivity .

- Computational modeling : ADF-based "Activation-Strain" analysis quantifies energy barriers for competing pathways .

What strategies mitigate batch-to-batch variability in diastereomeric ratios during scale-up synthesis?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., stoichiometry, mixing rates) to minimize variability .

- Cryogenic quenching : Halts reactions at consistent conversion points to stabilize ratios .

How can molecular docking predict diastereomer-specific interactions with biological targets, and what validation methods are recommended?

Q. Advanced Research Focus

- Docking simulations : Software like AutoDock Vina assesses binding poses; diastereomers may occupy distinct pockets due to stereochemistry .

- MD Simulations : Evaluates binding stability (e.g., RMSD/RMSF analysis) over nanosecond timescales .

- Experimental validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities .

What are key considerations for designing SAR studies to evaluate diastereomer-specific biological activity?

Q. Advanced Research Focus

- Pure diastereomer isolation : Use preparative SFC/HPLC to avoid confounding effects .

- Target engagement assays : Fluorescence polarization or TR-FRET detects stereospecific binding to enzymes/receptors .

- Metabolic stability : Compare CYP450-mediated oxidation rates between diastereomers using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.